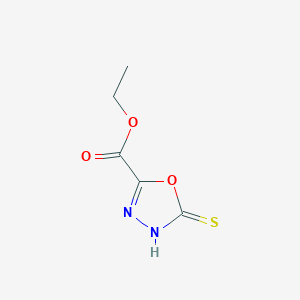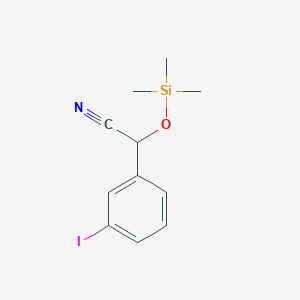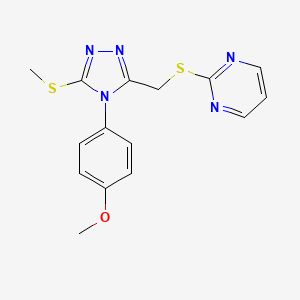
2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its complex structure, which includes a bromophenyl group, a piperidine ring, and a pyridazinone core. It has garnered interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps:
-
Formation of the Bromophenyl Acetyl Intermediate: : The initial step involves the acylation of 4-bromophenylacetic acid with an appropriate acylating agent, such as acetic anhydride, in the presence of a catalyst like sulfuric acid to form the 4-bromophenylacetyl chloride.
-
Piperidine Derivative Formation: : The next step is the reaction of the 4-bromophenylacetyl chloride with piperidine to form the 1-(2-(4-bromophenyl)acetyl)piperidine intermediate. This reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions.
-
Coupling with Pyridazinone: : The final step involves the coupling of the 1-(2-(4-bromophenyl)acetyl)piperidine intermediate with 6-methylpyridazin-3(2H)-one. This step is usually facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), under elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated pyridazinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Studies have shown that pyridazinone derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine
In medicinal chemistry, 2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is explored for its potential therapeutic applications. It is being studied for its efficacy in treating various conditions, such as pain, inflammation, and bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The bromophenyl group and the piperidine ring are crucial for binding to target proteins, while the pyridazinone core is responsible for the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound modulates enzyme activity and receptor interactions, leading to its observed pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1-(2-(4-chlorophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
- 2-((1-(2-(4-fluorophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
- 2-((1-(2-(4-methylphenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
Uniqueness
The uniqueness of 2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one lies in its bromophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new pharmacological agents with improved efficacy and selectivity.
Propiedades
IUPAC Name |
2-[[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-14-2-7-18(24)23(21-14)13-16-8-10-22(11-9-16)19(25)12-15-3-5-17(20)6-4-15/h2-7,16H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTLPCPDMYESEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2976710.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2976711.png)




![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2976718.png)


![4-fluoro-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2976726.png)
![2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid](/img/new.no-structure.jpg)
![3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2976730.png)
![3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-[2-(trifluoromethyl)benzenesulfonyl]azetidine](/img/structure/B2976731.png)
